
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea
Description
The compound “(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea” is a quinazolinone-derived urea derivative characterized by a rigid heterocyclic core (quinazolinone) substituted with a benzyl group at position 3 and a urea linkage to a p-tolyl moiety. Its E-configuration at the exocyclic double bond ensures spatial orientation, which is critical for intermolecular interactions such as hydrogen bonding and π-stacking.
Propriétés
Numéro CAS |
899973-10-5 |
---|---|
Formule moléculaire |
C23H20N4O2 |
Poids moléculaire |
384.439 |
Nom IUPAC |
1-(3-benzyl-2-oxoquinazolin-4-yl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C23H20N4O2/c1-16-11-13-18(14-12-16)24-22(28)26-21-19-9-5-6-10-20(19)25-23(29)27(21)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H2,24,26,28) |
Clé InChI |
DCTODCPDGNTLHE-YYADALCUSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the quinazolinone intermediate.
Formation of the Urea Moiety: The final step involves the reaction of the quinazolinone derivative with p-tolyl isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Nitro, sulfonyl, or other substituted aromatic derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.
Material Science: It may serve as a building block for the synthesis of advanced materials with specific electronic or photonic properties.
Biology and Medicine:
Anticancer Research: Due to its quinazolinone core, the compound is investigated for its potential to inhibit cancer cell proliferation and induce apoptosis.
Antimicrobial Agents: It shows promise as an antimicrobial agent against various bacterial and fungal strains.
Anti-inflammatory Drugs: The compound’s structure allows it to interact with inflammatory pathways, making it a candidate for anti-inflammatory drug development.
Industry:
Pharmaceuticals: It can be used in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases, which are crucial for cell signaling and regulation.
Pathways Involved: It can modulate pathways related to cell cycle regulation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Key Observations :
- The urea group in the target compound enables stronger hydrogen-bonding interactions compared to the hydrazinyloxy group in ME-1–ME-4, which may influence solubility and receptor binding .
Physical and Chemical Properties
Table 1: Comparative Data for ME Series and Inferred Properties of Target Compound
Compound | Molecular Formula | Molecular Weight | TLC Rf | Key ¹H NMR Signals (δ, ppm) |
---|---|---|---|---|
ME-1 | C₁₉H₂₂N₄O₂ | 338.40 | 0.45 | 1.32 (methylene), 4.81 (methylene) |
ME-2 | C₂₂H₂₀ClN₃O₄S | 356.39 | 0.38 | 1.28 (methylene), 4.82 (methylene) |
ME-3 | C₁₉H₂₁ClN₄O₂ | 372.85 | 0.40 | 1.27 (methylene), 4.84 (methylene) |
Target* | C₂₃H₂₀N₄O₂ (estimated) | ~384.44 | ~0.30† | Expected quinazolinone ring δ 7.5–8.5 |
*Data for the target compound are inferred based on structural analogs.
†Lower Rf value predicted due to urea’s polarity.
Key Findings :
- TLC Mobility : The target compound likely exhibits lower Rf values (indicating higher polarity) than ME-1–ME-4 due to the urea group’s polarity, contrasting with the hydrazinyloxy group’s moderate polarity .
- NMR Shifts: The quinazolinone ring protons in the target compound are expected to resonate downfield (δ 7.5–8.5) compared to pyrazoline methylene signals (δ 1.27–1.32 in ME compounds), reflecting aromatic deshielding .
Implications of Substituents
- Electron-Withdrawing Groups (EWGs) : ME-3 (4-chlorophenyl) and ME-4 (4-bromophenyl) show reduced Rf values compared to ME-1 (phenyl), suggesting increased polarity from EWGs. The target compound’s benzyl group may enhance lipophilicity, counterbalanced by the urea’s polarity .
- Biological Relevance : The p-tolyl group, common across all compounds, may contribute to π-π stacking in biological targets, while the urea group in the target compound could improve binding specificity to enzymes like kinases .
Activité Biologique
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antitumor effects, enzyme inhibition, and structure-activity relationships (SAR).
Synthesis and Structure
The compound is synthesized through a multi-step process involving the formation of a quinazolinone core, followed by the introduction of benzyl and p-tolyl groups. The synthesis typically employs cyclization reactions of anthranilic acid derivatives with aldehydes or ketones under acidic or basic conditions, leading to the desired urea derivative through reactions with isocyanates or carbodiimides.
Antitumor Activity
Recent studies have demonstrated that derivatives of quinazolinones exhibit significant antitumor properties. For example, a series of 3-benzyl-substituted quinazolinones were evaluated for their in vitro antitumor activity against various cancer cell lines. Notably, some compounds showed mean GI50 values ranging from 7.24 to 14.12 µM, which were more potent than the standard drug 5-fluorouracil (GI50 = 22.60 µM) .
Table 1: Antitumor Activity of Quinazolinone Derivatives
Compound | Cell Line | GI50 (µM) | Comparison to 5-FU |
---|---|---|---|
1 | A549 | 10.47 | More potent |
2 | MCF-7 | 7.24 | More potent |
3 | U87 MG | 14.12 | More potent |
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of specific enzymes related to cancer progression and metabolic disorders. For instance, related compounds have been shown to inhibit glycogen synthase kinase-3 beta (GSK-3β) activity significantly at low concentrations (IC50 = 140 nM), indicating potential therapeutic applications in diseases like Alzheimer's and cancer .
Table 2: Enzyme Inhibition Activities
Structure-Activity Relationship (SAR)
The biological activities of quinazolinone derivatives are closely linked to their structural features. Modifications at various positions on the quinazolinone core can enhance or diminish their potency. For example, substituents at the 2 and 3 positions have been shown to significantly affect antiproliferative activity against cancer cell lines . Understanding these relationships aids in designing more effective derivatives.
Case Studies
Several case studies illustrate the compound's potential:
- Anticancer Studies : In vitro studies on human colon HCT116 and breast MCF-7 cell lines demonstrated that modifications in substituents led to varying degrees of cytotoxicity, with some compounds achieving IC50 values comparable to known anticancer agents .
- Diabetes Management : A derivative showed promising results as an α-glucosidase inhibitor, with an IC50 value significantly lower than that of acarbose, suggesting potential use in managing diabetes .
Applications De Recherche Scientifique
Antitumor Activity
Numerous studies have highlighted the antitumor potential of quinazolinone derivatives, including (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea. Research indicates that compounds with a similar structure exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Efficacy
- A study synthesized several 3-benzyl-substituted quinazolinones and evaluated their in vitro antitumor activity. One derivative demonstrated a mean GI50 value of 10.47 µM, which was significantly more potent than the positive control 5-fluorouracil (GI50 = 22.60 µM) .
Antimicrobial Properties
Quinazolinone derivatives have been investigated for their antimicrobial properties, making them potential candidates for the development of new antibiotics.
Case Study: Antimicrobial Activity
Research has shown that certain derivatives exhibit effective antibacterial and antifungal activities. For instance, compounds were tested against various pathogens, demonstrating minimal inhibitory concentrations (MIC) as low as 50 μg/mL against multiple organisms .
Applications in Drug Development
The promising antimicrobial activity suggests that this compound could be further developed into therapeutic agents for treating infections caused by resistant bacterial strains.
Enzyme Inhibition
The compound has been noted for its potential to inhibit specific enzymes associated with various diseases, including cancer and bacterial infections.
Research Findings
In vitro studies have shown that derivatives with similar structures effectively inhibit these pathways while exhibiting low toxicity profiles .
Synthesis and Structural Variations
The synthesis of this compound involves several steps:
- Formation of the Quinazolinone Core : Typically synthesized through cyclization reactions involving anthranilic acid derivatives.
- Introduction of Substituents : The benzyl and p-tolyl groups are introduced via nucleophilic substitution reactions.
Synthetic Routes
The synthetic methodologies reported include:
Q & A
Q. How can the molecular structure of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea be confirmed experimentally?
Answer: The compound’s structure can be validated using a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm proton environments and carbon frameworks, particularly focusing on the quinazolinone and urea moieties .
- X-ray Crystallography : Resolve single-crystal structures to determine bond lengths, angles, and stereochemistry. For example, similar quinazolinone derivatives were structurally confirmed via X-ray diffraction in studies of pyridothiadiazine analogs .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
Answer: Optimization should focus on reaction conditions and catalysts:
- Design of Experiments (DoE) : Implement factorial designs to assess variables like temperature, solvent polarity, and catalyst loading. For instance, Bayesian optimization has been shown to outperform human decision-making in reaction condition screening .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) may enhance intermediate stability during cyclization steps .
- Catalyst Screening : Evaluate transition-metal catalysts (e.g., Pd or Cu) for coupling reactions, as seen in analogous urea derivatives .
Q. What biological activities have been reported for structurally related quinazolinone-urea hybrids?
Answer: Similar compounds exhibit diverse bioactivities:
- Antimicrobial Activity : 1-Substituted-3-(4-oxo-2-phenylquinazolin-3-yl)urea analogs showed inhibitory effects against S. aureus and E. coli in MIC assays .
- Kinase Inhibition : Pyridothiadiazine derivatives (structurally related) demonstrated activity against CDK1/GSK3β kinases in computational studies .
- Anticancer Potential : Substituted quinazolines with urea linkers have been explored for apoptosis induction via Bcl-2 pathway modulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data for this compound (e.g., purity vs. biological activity)?
Answer: Discrepancies often arise from impurities or analytical limitations:
- Purity Assessment : Use HPLC with UV/Vis detection to quantify impurities. Note that commercial suppliers (e.g., Sigma-Aldrich) may not provide analytical data, necessitating in-house validation .
- Bioactivity Confounding : Impurities like unreacted benzyl intermediates (detected via -NMR) may skew biological results. Reproduce assays with rigorously purified batches .
- Methodological Variability : Cross-validate findings using orthogonal techniques (e.g., compare X-ray crystallography data with DFT-calculated structures) .
Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?
Answer:
- Quantum Mechanics (QM) : Perform DFT calculations to map electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity at the urea or quinazolinone sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial dihydrofolate reductase) using software like AutoDock. Reference studies on pyridothiadiazine derivatives for protocol design .
- SAR Libraries : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the p-tolyl ring) and correlate activity trends with computed descriptors .
Q. How can the compound’s stability under physiological conditions be evaluated?
Answer:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) and monitor decomposition via LC-MS over 24–72 hours.
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Similar quinazolinones degrade above 200°C .
- Light Sensitivity : Conduct accelerated photostability studies under ICH Q1B guidelines using UV/Vis lamps .
Q. What strategies mitigate challenges in characterizing hygroscopicity or solubility?
Answer:
- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake under controlled humidity to assess hygroscopicity .
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanocrystals via wet milling. For analogs, solubility in DMSO exceeded 50 mg/mL .
- Crystallinity Control : Recrystallize from ethanol/water mixtures to improve stability and reduce amorphous content .
Q. How should researchers handle discrepancies between theoretical and experimental spectral data?
Answer:
- DFT-NMR Comparison : Calculate - and -NMR chemical shifts using Gaussian or ORCA and compare with experimental data. Deviations >0.5 ppm may indicate conformational flexibility .
- Tautomerism Analysis : The (E)-configuration of the urea linkage may interconvert under certain conditions; use variable-temperature NMR to detect tautomeric shifts .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.